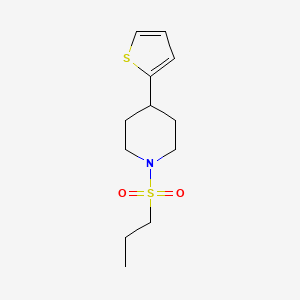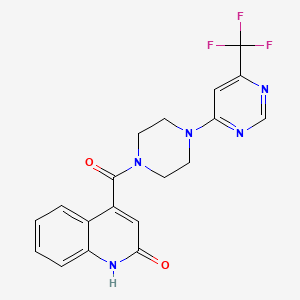
(2-Hydroxyquinolin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(2-Hydroxyquinolin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" involves multi-step organic reactions, including the use of specific inhibitors for medical purposes such as dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment (Ammirati et al., 2009). Another example is the synthesis of antiprotozoal agents through the creation of quinolin-piperazin-pyrrolidin methanone derivatives (Ansari et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by techniques such as X-ray diffraction, providing detailed insights into the molecular conformation, spatial arrangement, and interactions within the crystal lattice. For instance, compounds with bioactive heterocycles have been structurally elucidated and analyzed for antiproliferative activity, showcasing the complex interactions that govern their biological activities (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds often entail selective functionalization, substitution, and conjugation reactions, pivotal for modulating their biological activities. For example, the synthesis and evaluation of various derivatives for TRPV4 antagonistic activity for pain treatment illustrate the chemical modifications and structure-activity relationships critical in developing therapeutic agents (Tsuno et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of these compounds in biological systems and their formulation into dosage forms. The synthesis and characterization of similar compounds provide valuable information on these aspects, facilitating their application in drug development processes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the therapeutic efficacy and safety of these compounds. Studies on their metabolism, excretion, and pharmacokinetics, such as the detailed examination of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, reveal the metabolic pathways and potential for drug interactions (Sharma et al., 2012).
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- A study on a similar compound, a dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment, examined its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This research provides insights into the drug's absorption, major metabolic pathways, and elimination processes (Sharma et al., 2012).
Synthesis and Molecular Docking
- Research on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, structurally related to the compound , showed significant anti-proliferative activities in human breast cancer cell lines. Molecular docking studies provided insights into their binding affinity and structure-activity relationship (Parveen et al., 2017).
Pharmacological Properties
- A study on temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents and structurally similar to the compound, detailed its synthesis, antibacterial activities, and pharmacological properties. This research is valuable for understanding the potential medical applications of such compounds (Chu et al., 1991).
Imaging Agents in Parkinson's Disease
- The synthesis of HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, is related to the compound of interest. It illustrates the process of creating imaging agents for neurological conditions (Wang et al., 2017).
Antibacterial Agents
- A study on piperazinyl oxazolidinone, an antibacterial agent active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, highlights the structural activity and potential medical applications of compounds with a piperazine structure (Tucker et al., 1998).
CNS Stimulant Activity
- Research on 5,8-methanoquinazolines fused with imidazole, thiadiazole, pyrimidine, and 1,3,5-triazine, which are structurally related, demonstrated central nervous system stimulant activities. This study provides insights into the neurological potential of such compounds (Nagai et al., 1998).
Propriétés
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)15-10-16(24-11-23-15)26-5-7-27(8-6-26)18(29)13-9-17(28)25-14-4-2-1-3-12(13)14/h1-4,9-11H,5-8H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMJDUODXADLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

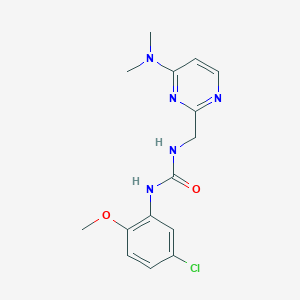
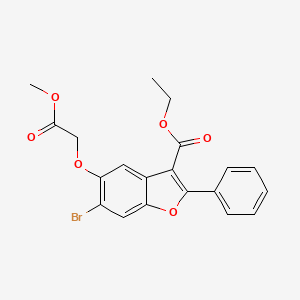
![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)
![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)
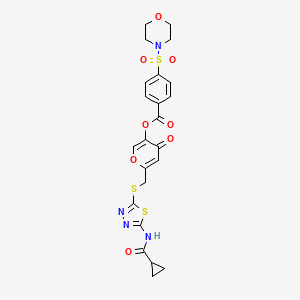

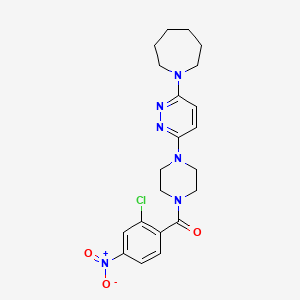
![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)
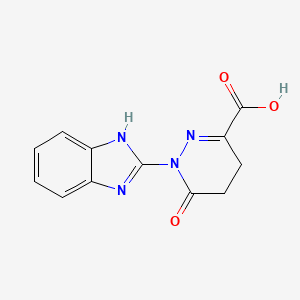

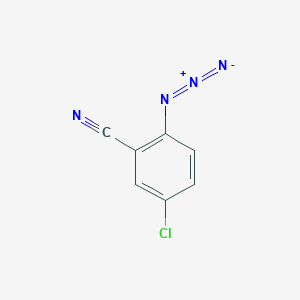
![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)
